Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate

Description

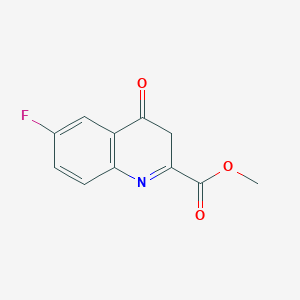

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a bicyclic aromatic system with a ketone group at position 4, a fluorine substituent at position 6, and a methyl ester at position 2. Its synthesis typically involves cyclization and esterification steps, as inferred from analogous protocols for related quinoline derivatives .

Properties

Molecular Formula |

C11H8FNO3 |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

methyl 6-fluoro-4-oxo-3H-quinoline-2-carboxylate |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-4H,5H2,1H3 |

InChI Key |

UPHATIULRLLAIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate typically involves the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions typically yield dihydroquinoline derivatives.

Substitution: Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation often employs reagents like N-bromosuccinimide (NBS), while alkylation uses alkyl halides.

Major Products

The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have diverse applications in medicinal chemistry .

Scientific Research Applications

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.

Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.

Medicine: It serves as a precursor for the development of fluoroquinolone antibiotics.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The primary mechanism of action of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences: Quinoline vs. Chromene Derivatives

A key distinction lies in the aromatic system. For example:

- Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate contains a nitrogen atom at position 1 of the bicyclic system, enhancing basicity and enabling hydrogen bonding interactions.

- 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid () replaces the quinoline nitrogen with an oxygen atom, forming a chromene (benzopyran) system.

Table 1: Structural and Electronic Comparisons

Physicochemical Properties

- Melting Points: The presence of polar groups influences melting behavior. For instance, 3-p-tolylamino-4-hydroxy-6-methylquinoline-2-carboxylic acid () has a high melting point (237–238°C) due to hydrogen bonding from hydroxyl and carboxylic acid groups. In contrast, the methyl ester derivative (target compound) likely has a lower melting point due to reduced hydrogen bonding capacity .

- Solubility : The methyl ester group enhances lipophilicity compared to carboxylic acid derivatives (e.g., chromene-2-carboxylic acid in ), improving solubility in organic solvents but reducing water solubility.

Hydrogen Bonding and Crystallization

The quinoline nitrogen enables distinct hydrogen bonding patterns compared to chromenes. highlights the role of hydrogen bonds in molecular aggregation and crystal packing. For example, the hydroxyl and carboxylic acid groups in ’s compound facilitate robust crystal lattice formation, whereas the methyl ester group in the target compound may lead to less directional packing, affecting crystallinity .

Functional Implications

- Reactivity: The electron-withdrawing fluorine at position 6 may deactivate the quinoline ring toward electrophilic substitution, directing further modifications to specific positions. Chromene derivatives lack this nitrogen-directed electronic modulation.

- Biological Activity: Quinoline derivatives are explored for antimicrobial and anticancer properties. Fluorine’s electronegativity and the ester group’s lipophilicity could enhance membrane permeability compared to chromene-based acids .

Biological Activity

Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is a synthetic compound belonging to the quinolone family, particularly recognized for its significant antibacterial properties. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its unique structure includes a methyl ester group attached to a quinoline backbone with a fluorine substituent at the 6-position and a keto group at the 4-position. The presence of fluorine enhances its biological activity compared to other similar compounds in the quinolone class.

Antibacterial Properties

This compound exhibits notable antibacterial activity against various bacterial strains, making it a candidate for developing new antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and proliferation.

Comparative Efficacy

A comparative analysis of this compound with other quinolone derivatives reveals its enhanced efficacy. The following table summarizes key features and antibacterial spectra of related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | Contains bromine instead of hydrogen at position 8 | Potentially different antibacterial spectrum | |

| Methyl 7-chloroquinoline-2-carboxylate | Lacks fluorine; simpler structure | Less potent against certain bacterial strains | |

| Methyl 6-fluoroquinoline-2-carboxylic acid | Contains carboxylic acid instead of ester | Different solubility and reactivity profile |

The fluorine atom significantly contributes to the enhanced biological activity of this compound compared to its analogs.

The compound's mechanism primarily revolves around the inhibition of DNA gyrase. This enzyme is crucial for maintaining DNA topology during replication and transcription. By binding to DNA gyrase, this compound disrupts the normal function of this enzyme, leading to bacterial cell death.

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves reacting 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst under reflux conditions. This method ensures complete esterification and yields high purity products.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmaceutical research:

- Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth across multiple bacterial strains, including resistant strains that are challenging to treat with conventional antibiotics.

- Mechanistic Insights : Research has shown that structural modifications in similar compounds can enhance their interaction with DNA gyrase, suggesting avenues for developing more potent derivatives .

- Environmental Considerations : The synthesis processes have been optimized for environmental sustainability, employing green chemistry principles to reduce toxic byproducts and improve reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.